delta(8)-Thc-11-oic acid

Descripción general

Descripción

Delta(8)-tetrahydrocannabinol-11-oic acid is a minor psychoactive phytocannabinoid found in the Cannabis sativa plant. It is structurally similar to delta(9)-tetrahydrocannabinol, the primary psychoactive component of cannabis, but differs by the position of a double bond in its molecular structure. Delta(8)-tetrahydrocannabinol-11-oic acid is known for its milder psychoactive effects compared to delta(9)-tetrahydrocannabinol and has been gaining attention for its potential therapeutic applications .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Delta(8)-tetrahydrocannabinol-11-oic acid can be synthesized from cannabidiol (CBD) extracted from hemp. The process involves isomerization of cannabidiol using various acids or other catalysts. The reaction conditions typically include the use of solvents such as ethanol or methanol and heating the mixture to a specific temperature to facilitate the conversion .

Industrial Production Methods

Industrial production of delta(8)-tetrahydrocannabinol-11-oic acid involves large-scale extraction of cannabidiol from hemp, followed by chemical conversion to delta(8)-tetrahydrocannabinol-11-oic acid. This process requires precise control of reaction conditions to ensure high yield and purity of the final product. The use of advanced purification techniques, such as chromatography, is essential to remove impurities and by-products .

Análisis De Reacciones Químicas

Types of Reactions

Delta(8)-tetrahydrocannabinol-11-oic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can convert delta(8)-tetrahydrocannabinol-11-oic acid to other cannabinoids.

Substitution: Substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Various reagents, including halogens and alkylating agents, are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions include various cannabinoid derivatives with potential therapeutic properties. These derivatives can exhibit different pharmacological effects and may be used in the development of new medications .

Aplicaciones Científicas De Investigación

Pharmacological Profile

Mechanism of Action

Delta(8)-THC-11-oic acid acts as a partial agonist at cannabinoid receptors CB1 and CB2, similar to its more well-known counterpart, delta(9)-tetrahydrocannabinol. However, it exhibits approximately half the potency of delta(9)-THC in most biological activity measures . The compound undergoes metabolic conversion in the liver through cytochrome P450 enzymes, primarily CYP2C9 and CYP3A4, leading to the formation of 11-hydroxy-delta(8)-THC and subsequently this compound .

Pharmacokinetics

The metabolic pathway for delta(8)-THC involves oxidation to 11-hydroxy-delta(8)-THC, followed by conversion to 11-nor-delta(8)-THC-9-carboxylic acid (this compound) and glucuronidation for excretion . This metabolic process is crucial for understanding the compound's duration of action and potential therapeutic applications.

Therapeutic Applications

Pain Management

Research indicates that delta(8)-THC and its derivatives may have analgesic properties. Studies have shown that this compound can inhibit eicosanoid synthesis and exhibit anti-nociceptive effects . These properties suggest potential applications in pain management therapies, particularly for conditions where traditional analgesics are ineffective or produce adverse effects.

Anti-inflammatory Effects

this compound has been observed to possess anti-inflammatory properties. Its ability to inhibit leukocyte adhesion and antagonize platelet-activating factor actions indicates a potential role in treating inflammatory diseases . This application could be particularly relevant in conditions such as arthritis or other chronic inflammatory disorders.

Neuroprotective Effects

Emerging evidence suggests that cannabinoids, including delta(8)-THC derivatives, may offer neuroprotective benefits. Research indicates that certain metabolites retain pharmacological activity that could be beneficial in neurodegenerative diseases . The neuroprotective effects of this compound warrant further investigation to explore its potential in treating conditions like Alzheimer's disease or multiple sclerosis.

Case Studies and Research Findings

A scoping review conducted on delta(8)-THC highlighted the lack of extensive clinical trials specifically focused on this compound. The review identified themes such as legality, synthesis methods, and public health implications related to cannabinoid use . Most existing research has utilized animal models or cell cultures rather than human subjects, underscoring the need for more rigorous clinical studies.

Comparative Analysis of Cannabinoids

| Cannabinoid | Potency at CB1/CB2 | Metabolites | Therapeutic Potential |

|---|---|---|---|

| Delta(9)-Tetrahydrocannabinol | High | 11-Hydroxy-delta(9)-THC | Pain relief, appetite stimulation |

| Delta(8)-Tetrahydrocannabinol | Moderate | 11-Hydroxy-delta(8)-THC | Anti-nausea, neuroprotection |

| This compound | Moderate | Delta(8)-THC-COOH | Pain management, anti-inflammatory |

Mecanismo De Acción

Delta(8)-tetrahydrocannabinol-11-oic acid exerts its effects by binding to cannabinoid receptors in the brain and other parts of the body. It primarily interacts with the CB1 and CB2 receptors, which are part of the endocannabinoid system. Activation of these receptors leads to various physiological effects, including modulation of pain, mood, and appetite. The compound’s mechanism of action involves inhibition of adenylate cyclase and reduction of cyclic AMP levels, which affects neurotransmitter release and neuronal activity .

Comparación Con Compuestos Similares

Delta(8)-tetrahydrocannabinol-11-oic acid is similar to other cannabinoids, such as:

Delta(9)-tetrahydrocannabinol: The primary psychoactive component of cannabis, known for its stronger psychoactive effects.

Cannabidiol: A non-psychoactive cannabinoid with various therapeutic properties.

Delta(10)-tetrahydrocannabinol: Another isomer of tetrahydrocannabinol with unique properties.

Uniqueness

Delta(8)-tetrahydrocannabinol-11-oic acid is unique due to its milder psychoactive effects and potential therapeutic applications. Its stability and ease of synthesis make it an attractive compound for research and industrial applications .

Actividad Biológica

Delta(8)-THC-11-oic acid, a metabolite of delta(8)-tetrahydrocannabinol (Δ8-THC), has garnered attention for its pharmacological properties and biological activity. This article provides a comprehensive overview of its biological effects, mechanisms of action, and relevant research findings.

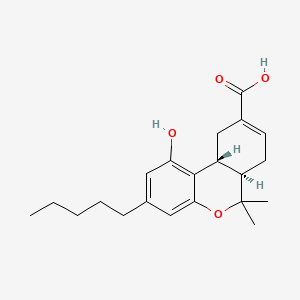

Chemical Structure and Metabolism

Delta(8)-THC is an isomer of delta(9)-THC, differing in the position of a double bond in the cyclohexene ring. Upon ingestion, Δ8-THC undergoes hepatic metabolism primarily via cytochrome P450 enzymes, leading to the formation of 11-hydroxy-Δ8-THC (11-OH-Δ8-THC) and subsequently to this compound (Δ8-THC-COOH) through further oxidation and glucuronidation processes .

Delta(8)-THC acts as a partial agonist at cannabinoid receptors CB1 and CB2, similar to its more well-known counterpart, Δ9-THC. However, it exhibits approximately 50% lower potency at these receptors . The binding affinity of Δ8-THC to these receptors facilitates various central nervous system effects, including analgesia and anti-inflammatory responses.

Pharmacological Effects

Research indicates that Δ8-THC-11-oic acid possesses several notable biological activities:

- Analgesic Properties : In preclinical studies, Δ8-THC-11-oic acid demonstrated significant analgesic effects in mouse models. It was effective in reducing pain responses in the hot plate assay, indicating its potential utility in pain management .

- Anti-inflammatory Effects : The compound has been shown to inhibit eicosanoid synthesis and exhibit antiedema properties. These effects suggest potential applications in treating inflammatory conditions .

- Neuroprotective Effects : Similar to Δ9-THC, Δ8-THC may exert neuroprotective actions through its interaction with CB2 receptors, which are implicated in modulating neuroinflammation and neurodegeneration .

Case Studies and Clinical Observations

A review of adverse events associated with Δ8-THC reported by the FDA's Adverse Event Reporting System (FAERS) highlights both therapeutic potential and safety concerns. Out of 183 cases identified, common adverse effects included respiratory disorders and seizures, with a notable increase in reports from 2019 to 2021 . This underscores the need for careful monitoring of Δ8-THC products on the market.

Comparative Studies

Metabolic Pathways

The metabolic pathways for Δ8-THC have been elucidated through various studies. Notably, human liver microsomes can metabolize Δ8-THC into 11-OH-Δ8-THC and subsequently into Δ8-THC-COOH, indicating a complex metabolism that may influence its pharmacokinetics and therapeutic efficacy .

Propiedades

IUPAC Name |

(6aR,10aR)-1-hydroxy-6,6-dimethyl-3-pentyl-6a,7,10,10a-tetrahydrobenzo[c]chromene-9-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28O4/c1-4-5-6-7-13-10-17(22)19-15-12-14(20(23)24)8-9-16(15)21(2,3)25-18(19)11-13/h8,10-11,15-16,22H,4-7,9,12H2,1-3H3,(H,23,24)/t15-,16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGXXAQFMAFTSRU-HZPDHXFCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1=CC(=C2C3CC(=CCC3C(OC2=C1)(C)C)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC1=CC(=C2[C@@H]3CC(=CC[C@H]3C(OC2=C1)(C)C)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30960300 | |

| Record name | 1-Hydroxy-6,6-dimethyl-3-pentyl-6a,7,10,10a-tetrahydro-6H-dibenzo[b,d]pyran-9-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30960300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39690-06-7 | |

| Record name | Δ8-THC-11-oic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39690-06-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | delta(6)-Tetrahydrocannabinol-7-oic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039690067 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Hydroxy-6,6-dimethyl-3-pentyl-6a,7,10,10a-tetrahydro-6H-dibenzo[b,d]pyran-9-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30960300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9-CARBOXY-11-NOR-.DELTA.-8-TETRAHYDROCANNABINOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/685ZU7K3SY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How is delta(8)-tetrahydrocannabinol-11-oic acid formed in the body?

A: Delta(8)-tetrahydrocannabinol-11-oic acid is a major metabolite of delta(8)-tetrahydrocannabinol (delta(8)-THC) produced through a two-step oxidation process in the liver. First, delta(8)-THC is hydroxylated at the 11th carbon atom by cytochrome P450 enzymes, primarily the IIC11 isoform [, ]. This forms 11-hydroxy-delta(8)-tetrahydrocannabinol, which is further oxidized to delta(8)-tetrahydrocannabinol-11-oic acid [, ].

Q2: What is the significance of cytochrome P450 IIC11 in the metabolism of delta(8)-THC?

A: Research shows that among various cytochrome P450 isozymes, IIC11 exhibits the highest catalytic activity in converting 11-oxo-delta(8)-tetrahydrocannabinol to delta(8)-tetrahydrocannabinol-11-oic acid []. Additionally, antibodies targeting IIC11 significantly inhibit this conversion in rat liver microsomes, suggesting its prominent role in delta(8)-THC metabolism [].

Q3: Does delta(8)-tetrahydrocannabinol-11-oic acid interact with drug-metabolizing enzymes?

A: Research indicates that delta(8)-tetrahydrocannabinol-11-oic acid, along with delta(8)-THC and its other metabolites, can bind to cytochrome P450 enzymes in mouse liver microsomes, albeit with lower affinity compared to delta(8)-THC itself []. While it stimulates NADPH oxidation, indicating interaction with the enzyme system, its overall effect on specific drug-metabolizing enzymes requires further investigation [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.